N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 2-((4-ethylphenyl)amino)-2-oxoethyl substituent at position 6, and a 4-fluorobenzamide group at position 2. The triazolopyridazine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications. The 4-ethylphenyl group enhances lipophilicity, while the 4-fluorobenzamide moiety contributes to electronic effects and binding specificity.
Properties
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQQFDSHSDRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a pyridazine ring and a triazole moiety, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide. It features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyridazine Ring | A heterocyclic aromatic ring known for various biological activities. |
| Triazole Moiety | Contributes to the compound's interaction with biological targets. |
| Thioether Linkage | May enhance the compound's reactivity and binding affinity. |
| Fluorobenzamide Group | Potentially increases lipophilicity and bioavailability. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound may inhibit certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The presence of the triazole and pyridazine rings suggests potential inhibition of kinases or other enzymes critical in cancer pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity by targeting Polo-like kinase 1 (Plk1), a key regulator of cell division.
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(6-(thio)-pyridazin derivative | 0.5 | Plk1 |
| Similar triazole derivatives | 0.8 | Various cancer targets |
These compounds have shown effective cytotoxicity against various cancer cell lines in vitro, indicating their potential as anticancer agents .
Antimicrobial Activity
The thiazole and triazole moieties present in related compounds have demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Studies
- In Vitro Studies : A study evaluating the anticancer effects of similar triazolo derivatives showed significant inhibition of tumor cell proliferation in breast cancer models . The mechanism was linked to the induction of apoptosis through modulation of the Bcl-2 family proteins.
- Animal Models : In vivo studies demonstrated that compounds with similar structures could reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound likely employs S-alkylation steps similar to (using α-halogenated ketones), but with triazolopyridazine precursors .
- Spectroscopic Trends : The absence of C=O in triazole derivatives () vs. its presence in the target’s amide group distinguishes their IR profiles. NMR shifts in aromatic regions correlate with substituent electron effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
